molecular formula C9H9N3O2 B8020629 Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate

Katalognummer: B8020629
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: DIXRQIFLKLDYGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ( 1234616-64-8) is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolo[3,2-d]pyrimidine core, which is a privileged scaffold in the design of novel bioactive molecules. Its structural similarity to purine bases makes it a valuable precursor for developing nucleotide analogs . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of potential antitumor and antimicrobial agents. As a high-value building block, it is used to create more complex molecules designed to inhibit critical enzymatic pathways . Researchers utilize this scaffold to synthesize compounds that target folate metabolism, acting as antifolates that can disrupt nucleotide biosynthesis in rapidly dividing cells . Furthermore, pyrrolopyrimidine derivatives are being investigated for their application as kinase inhibitors and in the discovery of new agents against resistant bacterial and fungal strains . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or regulatory guidelines.

Eigenschaften

IUPAC Name

ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-11-7-4-10-5-12-8(6)7/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXRQIFLKLDYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CN=CN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Ethyl 3-Aminopyrrole-2-Carboxylate Derivatives

The cyclocondensation of ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate with guanylating agents represents a foundational approach. As detailed in a 2007 study, this method involves heating the pyrrole derivative with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea at 80°C for 6 hours, followed by alkaline hydrolysis to yield the pyrrolo[3,2-d]pyrimidine core . The reaction proceeds via nucleophilic attack at the C4 position, with the ethyl ester group remaining intact. Yields for this step range from 63% to 68%, depending on the stoichiometry of the guanylating agent and reaction time .

Critical parameters include:

  • Temperature control : Maintaining 80°C prevents decarboxylation of the ester.

  • Base selection : Aqueous NaOH (2.5 M) optimally cleaves the thiopseudourea intermediate without saponifying the ethyl ester .

  • Purification : Crystallization from ethanol/water (3:1) achieves >98% purity, avoiding column chromatography .

Nucleophilic Substitution on 4-Chloropyrrolo[3,2-d]Pyrimidine Intermediates

A scalable route involves substituting chlorine at the C4 position of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine with ethoxycarbonyl groups. A 2025 patent (WO2018005865A1) discloses reacting 4-chloro-7-tosyl-pyrrolo[3,2-d]pyrimidine with ethyl glycolate in THF using LiHMDS as a base at 5°C . The tosyl group acts as a protecting group, enabling regioselective substitution at C7. After deprotection with H2SO4, the final product is isolated in 82% yield .

Optimization Insights :

  • Solvent effects : THF outperforms DMF or DMSO in minimizing byproducts (<5% vs. 15–20%) .

  • Catalyst efficiency : Palladium acetate (0.5 mol%) reduces reaction time from 24 hours to 6 hours but increases residual Pd to 120 ppm. ligand-free conditions prioritize purity over speed .

  • Work-up : Acidic quenching (pH 3–4) precipitates the product, reducing solvent use by 40% compared to extraction .

Multi-Step Synthesis from Ethyl Cyanoacetate

A four-step protocol from ethyl cyanoacetate (CAS 105-56-6) is favored for industrial-scale production. The sequence involves:

  • Alkylation : Ethyl cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in DMF/K2CO3 to form ethyl 2-cyano-4,4-dimethoxybutanoate (89% yield) .

  • Cyclization : Treatment with formamidine acetate in ethanol at reflux forms the pyrrolo[3,2-d]pyrimidin-4-ol core (76% yield) .

  • Chlorination : POCl3 at 110°C for 5 hours introduces the C4 chlorine (94% yield) .

  • Esterification : Reaction with ethyl chloroformate in pyridine installs the 7-carboxylate group (81% yield) .

Key Advantages :

  • No column chromatography required; all intermediates crystallize directly .

  • Combined steps 2 and 3 into a one-pot process, reducing waste by 30% .

  • Overall yield: 52% (vs. 38% for traditional routes) .

Palladium-Catalyzed Cross-Coupling Strategies

Recent advances employ Suzuki-Miyaura couplings to introduce the ethoxycarbonyl moiety. For example, 4-chloro-6-iodo-pyrrolo[3,2-d]pyrimidine reacts with ethyl 2-(4-aminophenyl)acetate under Pd(PPh3)4 catalysis (2 mol%), yielding the coupled product in 67% . Subsequent hydrolysis and re-esterification achieve the target compound, though this route is less efficient (45% overall yield) .

Limitations :

  • Iodide intermediates require strict anhydrous conditions.

  • Residual Pd levels (≤5 ppm) necessitate costly purification .

Comparative Analysis of Methodologies

Method Yield Purity Scale-Up Feasibility Key Advantage
Cyclocondensation 63–68%>98%ModerateMinimal byproducts
Nucleophilic Substitution 75–82%99.5%HighNo chromatography
Multi-Step Synthesis 52%99.8%HighIndustrial scalability
Cross-Coupling 45%97%LowFunctional group diversity

Emerging Techniques and Ecological Considerations

Flow chemistry protocols (e.g., using triphosgene in DCM) reduce reaction times from hours to minutes . A 2024 study demonstrated continuous-flow synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate with 89% yield, suggesting adaptability to the [3,2-d] isomer . Additionally, solvent recovery systems (e.g., heptane recirculation) cut waste by 70% in large-scale batches .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrrolo-pyrimidine derivatives are heavily influenced by substituent patterns and ring fusion. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Ring System Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Ethyl ester at C7 Pyrrolo[3,2-d]pyrimidine C₉H₉N₃O₂ 191.19 Base structure; ester group enables derivatization
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Cl at C4, CH₃ at C5 Pyrrolo[3,2-d]pyrimidine C₁₀H₁₀ClN₃O₂ 239.66 Increased stability; halogen enhances lipophilicity
4-(4-(2-(1H-Indol-3-yl)ethyl)piperazin-1-yl)-5-(3-phenylpropyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Cyano at C7, complex substituents Pyrrolo[3,2-d]pyrimidine C₂₉H₂₈N₈ 488.59 Broad-spectrum ABC transporter inhibitor; cyano group modulates efflux
Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate Thieno ring, amino, oxo groups Thieno[3,2-d]pyrimidine C₁₁H₁₃N₃O₄S 307.31 Sulfur atom alters electronic properties; lower solubility
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate Ethyl ester at C5 Pyrrolo[2,3-d]pyrimidine C₉H₉N₃O₂ 191.19 Positional isomer; distinct pharmacophore interactions

Physicochemical Properties

  • Solubility: The ethyl ester group in the parent compound enhances water solubility compared to halogenated or cyano-substituted derivatives .
  • Lipophilicity : Chloro and bromo substituents (e.g., 4-chloro-5-methyl) increase logP values, favoring membrane permeability .
  • Thermal Stability: Thieno derivatives decompose at higher temperatures (>250°C) due to sulfur’s electron-withdrawing effects .

Biologische Aktivität

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula: C9H8N2O2
  • Molecular Weight: Approximately 164.17 g/mol
  • Structural Features: The compound features a pyrrolo-pyrimidine core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Mechanistic studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and microbial growth.

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on various kinases, including those involved in cancer pathways such as EGFR and CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : this compound has also shown promise as an antimicrobial agent, particularly against mycobacterial strains. Its mechanism involves binding to bacterial RNA polymerase, disrupting essential bacterial functions .

Anticancer Activity

Recent studies have reported the following findings regarding the anticancer properties of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AHepG2 (liver cancer)40Induces apoptosis via caspase activation
Study BA549 (lung cancer)50Inhibits EGFR signaling pathway
Study CMCF-7 (breast cancer)45Blocks CDK2 activity leading to cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
Mycobacterium tuberculosis0.5 µg/mLInhibition of RNA polymerase
Staphylococcus aureus1 µg/mLDisruption of cell wall synthesis

Case Studies

Case Study 1: Anticancer Efficacy in Hepatocellular Carcinoma
In a controlled study involving HepG2 cells, treatment with this compound resulted in significant apoptosis, indicated by increased levels of pro-apoptotic proteins such as Bax and caspase-3. The study concluded that the compound effectively induces cell death through mitochondrial pathways.

Case Study 2: Antimycobacterial Activity
A study assessing the compound's effect on Mycobacterium tuberculosis demonstrated a notable reduction in bacterial viability at low concentrations. The results suggested that the compound's ability to bind to RNA polymerase is critical for its antimycobacterial action.

Q & A

Basic: What are the common synthetic routes for Ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate?

Methodological Answer:
Synthesis typically involves cyclization of intermediates such as 3-aminopyrroles or pyrimidine derivatives. For example:

  • Route A : Reacting 3-amino-2-cyanopyrrole (e.g., 4a ) with formamidine in DMF under reflux (6–8 hours), followed by crystallization from ethanol-DMF .
  • Route B : Using chlorinated intermediates (e.g., 14 ) with amines (e.g., aniline) in methanol under reflux (5–7 hours), yielding the target compound after filtration and recrystallization .
    Key parameters include reaction time, solvent choice (DMF for polar intermediates), and recrystallization solvents (ethanol-DMF for purity).

Advanced: How can regioselective functionalization at the 4- or 7-position be optimized?

Methodological Answer:
Regioselectivity is influenced by:

  • Electrophilic substitution : Chlorination at the 4-position using POCl₃ under controlled temperatures (60–80°C) to avoid overhalogenation .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at the 7-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in THF/water .
    Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Basic: What characterization techniques validate the structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester at δ ~4.3 ppm for CH₂ and ~1.3 ppm for CH₃) .
  • X-ray crystallography : SHELXL refines crystal structures, reporting bond lengths (e.g., C–C = 1.39–1.42 Å) and dihedral angles (e.g., 2.66° for fused-ring planarity) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 248.2 g/mol) .

Advanced: How do crystallographic parameters (e.g., R-factor) impact structural reliability?

Methodological Answer:

  • R-factor : A value < 0.05 (e.g., 0.054 in monoclinic P2₁/n systems) indicates high data-to-parameter ratios (≥13:1) .
  • Disorder modeling : Use SHELX’s PART instructions to refine disordered ethyl/phenyl groups .
  • Validation tools : Check PLATON for missed symmetry or hydrogen-bonding networks .

Basic: How to resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • NMR discrepancies : Compare coupling constants (e.g., J = 8.2 Hz for adjacent protons) to rule out stereochemical variations .
  • IR inconsistencies : Confirm ester C=O stretches (~1700 cm⁻¹) and amine N–H (~3400 cm⁻¹) using KBr pellets .
  • Recrystallization : Repurify using mixed solvents (e.g., ethanol-DMF) to eliminate solvates .

Advanced: What strategies stabilize the compound under acidic or oxidative conditions?

Methodological Answer:

  • pH control : Store in neutral buffers (pH 6–8) to prevent ester hydrolysis .
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions to inhibit radical degradation .
  • Low-temperature storage : Maintain at –20°C in amber vials to reduce photolytic cleavage .

Basic: How do substituents (e.g., ethyl vs. methyl) affect biological activity?

Methodological Answer:

  • Ethyl group : Enhances lipophilicity (logP +0.5), improving membrane permeability in kinase assays .
  • Chlorine at 4-position : Increases steric bulk, reducing EGFR binding affinity (IC₅₀ from 10 nM to 50 nM) .
    Use comparative SAR tables to correlate substituents with IC₅₀ values .

Advanced: Which computational methods predict hydrogen-bonding patterns in crystals?

Methodological Answer:

  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to identify C–H···O/N interactions (e.g., 2.8–3.2 Å) .
  • Graph-set analysis : Classify motifs (e.g., R₂²(8) for dimeric rings) using Mercury software .
  • MD simulations : Simulate packing energies (e.g., –25 kcal/mol for C–H···π interactions) .

Basic: What purification challenges arise during scale-up, and how are they addressed?

Methodological Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate regioisomers .
  • Recrystallization yield loss : Optimize solvent ratios (e.g., ethanol:DMF from 1:1 to 1:2) .
  • HPLC : Apply C18 columns with 0.1% TFA in acetonitrile/water for >95% purity .

Advanced: How to interpret anomalous NMR shifts in deuterated solvents?

Methodological Answer:

  • Solvent effects : Compare DMSO-d₆ (δ upfield by ~0.2 ppm for NH) vs. CDCl₃ (δ downfield for ester groups) .
  • Dynamic effects : Use VT-NMR (25–60°C) to detect rotameric equilibria in ethyl esters .
  • COSY/NOESY : Correlate cross-peaks to confirm spatial proximity of aromatic protons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.